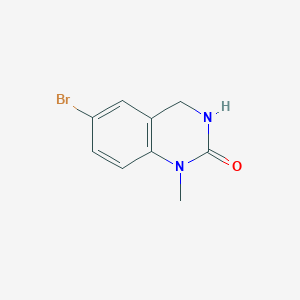
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one (6-Br-1-methyl-3,4-dihydroquinazolin-2(1H)-one) is a synthetic compound derived from the quinazolinone family. It is a colorless solid with a molecular weight of 271.11 g/mol and a melting point of 140-143°C. 6-Br-1-methyl-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Catalyzed Synthesis Under Specific Conditions : This compound has been synthesized through a one-pot, three-component method involving isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions. This process illustrates its utility in creating diverse quinazolinone derivatives efficiently (Mohammadi & Hossini, 2011).
Role in Antimicrobial and Insecticidal Activities : Derivatives of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities, underscoring the compound's potential as a precursor in developing antimicrobial agents (Patel, Mistry, & Desai, 2006). Additionally, its derivatives have shown excellent insecticidal activity, further broadening its applicability in scientific research (Cong, Jiang, & Cheng, 2021).
Catalytic Systems and Synthetic Methodologies
Efficient Catalysis for Derivative Synthesis : The compound has been involved in studies aiming to improve synthetic methodologies for related compounds. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of related quinazolinones, demonstrating the compound's relevance in developing novel catalytic processes (Kefayati, Asghari, & Khanjanian, 2012).
Biological Activities and Applications
Potential in Drug Discovery : Its derivatives have been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This highlights the compound's significance in the early stages of drug discovery and development (Sahu et al., 2008).
Telescoping Process in Drug Discovery : The compound has also been highlighted in process chemistry for its role in telescoping processes aimed at improving the efficiency of synthesizing key intermediates in drug discoveries. This approach has contributed to the quick supply of critical compounds to medicinal laboratories, showcasing the compound's importance in streamlining pharmaceutical research and development (Nishimura & Saitoh, 2016).
Eigenschaften
IUPAC Name |
6-bromo-1-methyl-3,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMHZGCWFOMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2627456.png)
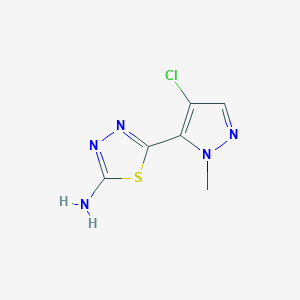
![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)
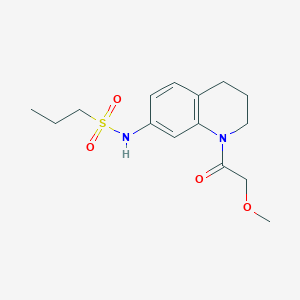
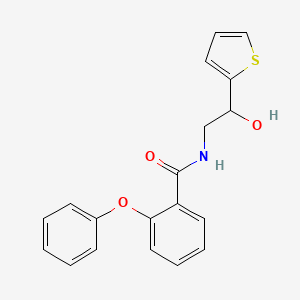
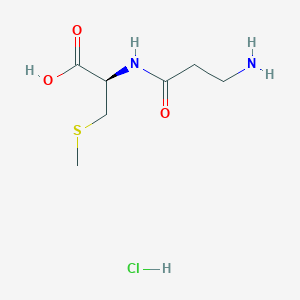
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
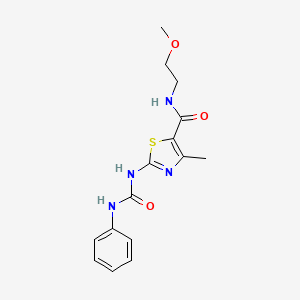
![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)